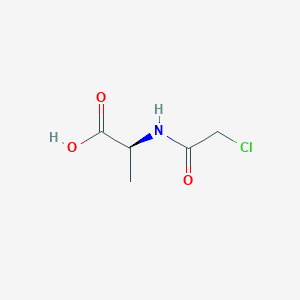

N-Chloroacetyl-DL-alanine

Description

BenchChem offers high-quality N-Chloroacetyl-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloroacetyl-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAQFYLADZNZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922842 | |

| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-32-5, 67206-15-9, 691-80-5 | |

| Record name | N-(2-Chloroacetyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chloroacetyl-D,L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chloroacetyl-D,L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Chloroacetyl-DL-alanine chemical properties

An In-depth Technical Guide to N-Chloroacetyl-DL-alanine

N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine (B10760859), serving as a crucial building block in synthetic organic chemistry.[1][2] Its utility is most pronounced in the field of peptide synthesis, where the chloroacetyl group acts as a protecting group for the amino functional group, allowing for controlled and specific chemical reactions.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Chloroacetyl-DL-alanine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

N-Chloroacetyl-DL-alanine is a white, crystalline solid at room temperature.[4] It is primarily utilized in laboratory settings for research and development purposes.[5]

| Property | Value | Reference(s) |

| CAS Number | 1190-32-5 | [1][4] |

| Molecular Formula | C₅H₈ClNO₃ | [1][4][5] |

| Molecular Weight | 165.57 g/mol | [1][4][5] |

| Appearance | White to almost white powder to crystal | [6] |

| Melting Point | 124.0 to 127.0 °C | [6] |

| Boiling Point | 401.5 ± 30.0 °C (Predicted) | [7] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 3.26 ± 0.10 (Predicted) | [7] |

| Purity | >98.0% | [8] |

| Solubility in Water | Almost transparent | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Synthesis and Experimental Protocols

The synthesis of N-Chloroacetyl-DL-alanine typically involves the reaction of DL-alanine with chloroacetyl chloride. The following is a representative experimental protocol adapted from the synthesis of a similar compound, N-Chloroacetyl alanine ethyl ester.[9]

Objective: To synthesize N-Chloroacetyl-DL-alanine.

Materials:

-

DL-alanine

-

Chloroacetyl chloride

-

A suitable solvent (e.g., dichloroethane)

-

A base (e.g., 50% aqueous sodium hydroxide)

-

Saturated salt solution

-

Magnesium sulfate

Procedure:

-

A solution of chloroacetyl chloride (1.0 equivalent) in dichloroethane is prepared.

-

In a separate reaction vessel, DL-alanine (1.0 equivalent) is mixed with dichloroethane and a base such as 50% aqueous sodium hydroxide (B78521) (2.0 equivalents). The mixture is stirred rapidly and cooled to 0-5°C.

-

The chloroacetyl chloride solution is added dropwise to the rapidly stirred DL-alanine mixture while maintaining the temperature between 0-5°C.[9]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is left to stand for several hours to ensure the reaction goes to completion.[9]

-

The product is then isolated by washing the mixture with a saturated salt solution.

-

The organic layer is separated and dried over magnesium sulfate.[9]

-

The solvent is evaporated to yield the crude product.

-

The resulting solid can be further purified by recrystallization.

-

The final product's identity can be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[9] Spectral data for N-Chloroacetyl-DL-alanine is available in public databases.[10]

Key Applications and Logical Workflows

N-Chloroacetyl-DL-alanine's primary application is as an intermediate in the synthesis of peptides and other modified amino acids, which are fundamental for the development of new pharmaceutical compounds.[3] The chloroacetyl group provides a reactive site for selective chemical modifications.[3]

Below are diagrams illustrating the synthesis workflow and its general application in peptide chemistry.

Caption: Workflow for the synthesis of N-Chloroacetyl-DL-alanine.

Caption: Role of N-Chloroacetyl-DL-alanine in peptide synthesis.

Safety and Handling

For laboratory use, N-Chloroacetyl-DL-alanine must be handled by qualified individuals.[5] Standard safety precautions should be followed.

-

Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.

-

Handling: Wash skin thoroughly after handling. Avoid creating dust and ensure adequate ventilation.[11][12]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[12][13]

This compound is classified as an irritant, and appropriate measures should be taken to avoid direct contact.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CHLOROACETYL-DL-ALANINE | 1190-32-5 [chemicalbook.com]

- 3. N-Chloroacetyl-DL-alanine [myskinrecipes.com]

- 4. labproinc.com [labproinc.com]

- 5. aboundchem.com [aboundchem.com]

- 6. N-Chloroacetyl-DL-alanine 1190-32-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. prepchem.com [prepchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. geneseo.edu [geneseo.edu]

N-Chloroacetyl-DL-alanine: A Comprehensive Technical Guide

CAS Number: 1190-32-5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Chloroacetyl-DL-alanine, a key intermediate in pharmaceutical and biochemical research. This document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role in the enzymatic resolution of amino acids. Experimental protocols and safety information are also included to assist researchers in its effective and safe use.

Chemical and Physical Properties

N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine (B10760859) and is primarily utilized in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈ClNO₃ | [1] |

| Molecular Weight | 165.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 125-128 °C | - |

| Purity | ≥98% | - |

| Solubility | Soluble in water | - |

Synthesis of N-Chloroacetyl-DL-alanine

Experimental Protocol: Synthesis of N-Chloroacetyl-DL-alanine (Adapted)

Materials:

-

DL-alanine

-

Chloroacetyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloroethane

-

Saturated salt solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of chloroacetyl chloride (1.0 equivalent) in dichloroethane is added dropwise at 0-5°C to a rapidly stirred mixture of DL-alanine (1.0 equivalent) and an aqueous solution of sodium hydroxide (2.0 equivalents) in dichloroethane.[3]

-

After the addition is complete, the mixture is allowed to warm to room temperature.[3]

-

The reaction is stirred for an additional 3 hours.[3]

-

The product is isolated by washing the reaction mixture with a saturated salt solution.[3]

-

The organic layer is dried over magnesium sulfate and the solvent is evaporated to yield the final product.[3]

Applications in Research and Drug Development

The primary application of N-Chloroacetyl-DL-alanine lies in its use as a substrate for the enzymatic production of enantiomerically pure L- and D-amino acids. This process, known as dynamic kinetic resolution, is of significant interest in the pharmaceutical industry for the synthesis of chiral drugs.[4]

Enzymatic Resolution for Chiral Amino Acid Synthesis

N-Chloroacetyl-DL-alanine serves as a racemic substrate for a two-enzyme system to produce optically pure amino acids.[5] This process utilizes an N-acylamino acid racemase (NAAAR) and an enantioselective aminoacylase (B1246476).[4][6] The NAAAR continuously converts the unreacted N-chloroacetyl-D-alanine into N-chloroacetyl-L-alanine, allowing for a theoretical yield of 100% for the desired L-amino acid.[7]

Experimental Protocol: Enzymatic Resolution of N-Chloroacetyl-DL-alanine

Materials:

-

N-Chloroacetyl-DL-alanine

-

L-aminoacylase (e.g., from Aspergillus oryzae)

-

N-acylamino acid racemase (NAAAR)

-

Phosphate (B84403) buffer (pH 7.5-8.0)

-

Cobalt chloride (CoCl₂) solution (as a cofactor for some aminoacylases)[8]

Procedure:

-

A solution of N-Chloroacetyl-DL-alanine is prepared in a phosphate buffer.

-

L-aminoacylase and N-acylamino acid racemase are added to the solution. A small amount of CoCl₂ solution can be added to enhance aminoacylase activity.[8]

-

The reaction mixture is incubated at an optimal temperature (typically 37-50°C) with gentle agitation.[9]

-

The progress of the reaction is monitored by measuring the formation of L-alanine.

-

Upon completion, the L-alanine is separated from the unreacted N-chloroacetyl-D-alanine and the enzymes.

Safety and Handling

A Safety Data Sheet (SDS) should be consulted before handling N-Chloroacetyl-DL-alanine. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available on the direct involvement of N-Chloroacetyl-DL-alanine in cellular signaling pathways. Its primary role in research is as a synthetic intermediate and a substrate for enzymatic reactions. The biological effects of amino acid derivatives, in general, are broad and can influence various physiological activities.[1] The chloroacetyl group allows for selective reactions, making it a valuable tool in studying enzyme mechanisms and protein interactions.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Chloroacetyl-DL-alanine [myskinrecipes.com]

- 3. prepchem.com [prepchem.com]

- 4. The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 8. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of N-Chloroacetyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Chloroacetyl-DL-alanine from DL-alanine. The document details the chemical principles, experimental protocols, and characterization data for this important amino acid derivative. N-Chloroacetyl-DL-alanine serves as a versatile intermediate in the synthesis of peptides and other pharmaceutically relevant molecules.

Introduction

N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine, featuring a chloroacetyl group attached to the nitrogen atom. This functionalization makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The chloroacetyl group can act as a protecting group or as a reactive handle for further molecular modifications. The synthesis is typically achieved through the N-acylation of DL-alanine with chloroacetyl chloride, a reaction commonly known as the Schotten-Baumann reaction.

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides in the presence of a base.[1] The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[2] The reaction can be performed under aqueous or biphasic conditions.

Reaction Principle and Pathway

The synthesis of N-Chloroacetyl-DL-alanine proceeds via a nucleophilic acyl substitution mechanism. The amino group of DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom by a base to yield the final amide product.

References

N-Chloroacetyl-DL-alanine molecular weight and formula

An In-Depth Technical Guide to N-Chloroacetyl-DL-alanine

For researchers, scientists, and professionals in drug development, N-Chloroacetyl-DL-alanine is a key reagent and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for a related synthesis, and a workflow visualization to support laboratory applications.

Core Compound Properties

N-Chloroacetyl-DL-alanine is an alanine (B10760859) derivative utilized primarily in the synthesis of peptides and other modified amino acids.[1][2][3] Its chloroacetyl group provides a reactive site for nucleophilic substitution, making it a valuable intermediate for creating peptide bonds and for the N-terminal modification of peptides.

| Property | Value | Citations |

| Molecular Formula | C₅H₈ClNO₃ | [1][2][4][5][6] |

| Molecular Weight | 165.57 g/mol | [1][2][4][5][6] |

| CAS Number | 1190-32-5 | [5] |

| Physical State | Solid | [5] |

| Appearance | White | [5] |

| Melting Point | 125 °C | [5][7] |

| Purity | ≥98% | [5][6] |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [6] |

| LogP | -0.1855 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

Experimental Protocol: Synthesis of a Related Derivative

While N-Chloroacetyl-DL-alanine is typically commercially available, understanding its synthesis chemistry is crucial. The following protocol details the synthesis of a closely related compound, N-Chloroacetyl-DL-alanine ethyl ester, which illustrates the fundamental reaction of chloroacetylation of an alanine derivative.[8]

Materials:

-

DL-alanine ethyl ester hydrochloride

-

Chloroacetyl chloride

-

Dichloroethane

-

50% Aqueous sodium hydroxide (B78521) (NaOH)

-

Saturated salt solution (brine)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup : In a suitable reaction vessel, prepare a rapidly stirred mixture of 10 g (0.064 mole) of DL-alanine ethyl ester hydrochloride and 10.2 g (0.128 mole) of 50% aqueous sodium hydroxide in 80 ml of dichloroethane.

-

Cooling : Cool the mixture to a temperature between 0°C and 5°C using an ice bath.

-

Addition of Chloroacetyl Chloride : Prepare a solution of 7.2 g (0.064 mole) of chloroacetyl chloride in 20 ml of dichloroethane. Add this solution dropwise to the cooled, stirring mixture. Maintain the temperature between 0°C and 5°C throughout the addition.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Incubation : Let the mixture stand for 3 hours to ensure the reaction goes to completion.

-

Workup and Isolation :

-

Transfer the mixture to a separatory funnel and wash it with 50 ml of a saturated salt solution.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Evaporation : Remove the solvent (dichloroethane) from the filtrate by evaporation under reduced pressure. The resulting solid is the N-Chloroacetyl-DL-alanine ethyl ester product.

Synthesis Workflow

The logical flow of the synthesis protocol is visualized below. This diagram outlines the key steps from reagent preparation to final product isolation.

Caption: Workflow for the synthesis of N-Chloroacetyl-DL-alanine ethyl ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Chloroacetyl-DL-alanine [myskinrecipes.com]

- 3. CHLOROACETYL-DL-ALANINE | 1190-32-5 [chemicalbook.com]

- 4. aboundchem.com [aboundchem.com]

- 5. labproinc.com [labproinc.com]

- 6. chemscene.com [chemscene.com]

- 7. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic and Mechanistic Insights into N-Chloroacetyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-Chloroacetyl-DL-alanine, a key intermediate in the synthesis of modified peptides and other molecules of pharmaceutical interest. The strategic placement of the chloroacetyl group allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and drug development. Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization.

This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for spectral acquisition, and a logical workflow for its synthesis and characterization.

Spectroscopic Data of N-Chloroacetyl-DL-alanine

The following sections summarize the key spectroscopic data for N-Chloroacetyl-DL-alanine. While comprehensive public data is limited, the following tables are compiled from typical values for its structural motifs and data available for closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Chloroacetyl-DL-alanine in solution. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for N-Chloroacetyl-DL-alanine

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (Alanine) | 1.4 - 1.6 | Doublet | ~7 |

| -CH (Alanine) | 4.3 - 4.5 | Quartet | ~7 |

| -CH₂ (Chloroacetyl) | 4.1 - 4.3 | Singlet | N/A |

| -NH (Amide) | 8.0 - 8.5 | Broad Singlet | N/A |

| -COOH (Carboxyl) | 10.0 - 12.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for N-Chloroacetyl-DL-alanine

| Carbon Atom | Chemical Shift (ppm) |

| -C H₃ (Alanine) | ~17 |

| -C H (Alanine) | ~49 |

| -C H₂ (Chloroacetyl) | ~43 |

| -C =O (Amide) | ~167 |

| -C =O (Carboxyl) | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for N-Chloroacetyl-DL-alanine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amide) | Stretching | 3250 - 3350 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1520 - 1560 |

| C-N | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of N-Chloroacetyl-DL-alanine Ethyl Ester

Procedure:

-

A solution of chloroacetyl chloride (0.064 mol) in 20 ml of dichloroethane is prepared.

-

This solution is added dropwise at 0-5 °C to a vigorously stirred mixture of DL-alanine ethyl ester hydrochloride (0.064 mol) and 50% aqueous sodium hydroxide (B78521) (0.128 mol) in 80 ml of dichloroethane.

-

After the addition is complete, the mixture is allowed to warm to room temperature.

-

After stirring for 3 hours, the product is isolated by washing with a saturated salt solution (50 ml).

-

The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield the product.

-

The final product is identified by NMR and IR spectroscopy.[1]

NMR Sample Preparation and Analysis

A well-prepared sample is essential for acquiring high-resolution NMR spectra.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of N-Chloroacetyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). For ¹³C NMR, a more concentrated solution may be necessary.

-

Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Filtration: Ensure the solution is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300 MHz or higher. Important parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

FTIR Sample Preparation and Analysis (ATR Technique)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

Procedure:

-

Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of powdered N-Chloroacetyl-DL-alanine onto the center of the ATR crystal.

-

Applying Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Logical and Experimental Workflows

Visualizing the logical flow of synthesis and analysis can aid in understanding and executing the experimental procedures.

Caption: Synthesis workflow for N-Chloroacetyl-DL-alanine ethyl ester.

Caption: General workflow for the spectroscopic analysis of N-Chloroacetyl-DL-alanine.

References

An In-depth Technical Guide to the Solubility of N-Chloroacetyl-DL-alanine in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Chloroacetyl-DL-alanine. Due to the limited availability of direct quantitative solubility data for N-Chloroacetyl-DL-alanine in the public domain, this guide leverages data from the closely related compound, N-acetyl-l-leucine, to provide a predictive framework. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile of N-Chloroacetyl-DL-alanine

N-Chloroacetyl-DL-alanine is an amino acid derivative characterized by a polar backbone containing a carboxylic acid and an amide group, with a nonpolar methyl side chain. This structure suggests a degree of solubility in both polar and some organic solvents. The presence of the chloroacetyl group introduces additional polarity and potential for hydrogen bonding.

Based on the solubility data of N-acetyl-l-leucine, a structurally similar compound, in various organic solvents, we can infer the likely solubility behavior of N-Chloroacetyl-DL-alanine. The solubility of N-acetylated amino acids is significantly influenced by the solvent's ability to form hydrogen bonds.

Table 1: Solubility of N-acetyl-l-leucine in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (10^3) |

| Alcohols | ||

| Methanol | 283.15 | 3.58 |

| 293.15 | 4.62 | |

| 303.15 | 5.91 | |

| 313.15 | 7.53 | |

| 323.15 | 9.56 | |

| Ethanol | 283.15 | 2.15 |

| 293.15 | 2.78 | |

| 303.15 | 3.57 | |

| 313.15 | 4.56 | |

| 323.15 | 5.81 | |

| n-Propanol | 283.15 | 1.52 |

| 293.15 | 1.97 | |

| 303.15 | 2.54 | |

| 313.15 | 3.25 | |

| 323.15 | 4.15 | |

| 2-Propanol | 283.15 | 1.11 |

| 293.15 | 1.45 | |

| 303.15 | 1.88 | |

| 313.15 | 2.43 | |

| 323.15 | 3.14 | |

| Esters | ||

| Ethyl Acetate | 283.15 | 0.23 |

| 293.15 | 0.31 | |

| 303.15 | 0.41 | |

| 313.15 | 0.55 | |

| 323.15 | 0.73 | |

| Ketones | ||

| Acetone | 283.15 | 0.45 |

| 293.15 | 0.61 | |

| 303.15 | 0.81 | |

| 313.15 | 1.07 | |

| 323.15 | 1.40 | |

| Nitriles | ||

| Acetonitrile | 283.15 | 0.11 |

| 293.15 | 0.15 | |

| 303.15 | 0.20 | |

| 313.15 | 0.27 | |

| 323.15 | 0.36 |

Data for N-acetyl-l-leucine is presented as a proxy for N-Chloroacetyl-DL-alanine.

It is anticipated that N-Chloroacetyl-DL-alanine will exhibit higher solubility in polar protic solvents like alcohols due to the potential for hydrogen bonding with both the carbonyl oxygen and the N-H group of the amide, as well as the carboxylic acid group. Its solubility is expected to be lower in less polar solvents like esters, ketones, and nitriles.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for N-Chloroacetyl-DL-alanine, the following established experimental methodologies are recommended.

Shake-Flask Method for Equilibrium Solubility

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-Chloroacetyl-DL-alanine to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.[2] It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant.

-

Determine the concentration of N-Chloroacetyl-DL-alanine in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a volatile solvent.[3]

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of N-Chloroacetyl-DL-alanine in the chosen solvent as described in the shake-flask method.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume or weight of the clear saturated solution after phase separation.

-

-

Solvent Evaporation:

-

Place the withdrawn sample in a pre-weighed, dry container (e.g., an evaporating dish).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under vacuum, or in an oven at a temperature below the decomposition point of the solute).

-

-

Drying and Weighing:

-

Dry the remaining solid residue to a constant weight in a desiccator or oven.

-

Weigh the container with the dry residue.

-

-

Calculation:

-

The weight of the dissolved solid is the final weight minus the initial weight of the empty container.

-

The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of N-Chloroacetyl-DL-alanine.

Caption: Workflow for solubility determination.

Conclusion

References

N-Chloroacetyl-DL-alanine melting point and physical state

An In-depth Technical Guide to N-Chloroacetyl-DL-alanine

This technical guide provides comprehensive information on the physicochemical properties and relevant experimental methodologies for N-Chloroacetyl-DL-alanine, an important alanine (B10760859) derivative used in peptide synthesis and as an intermediate in the development of pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

N-Chloroacetyl-DL-alanine is a white to almost white solid, appearing as a powder or crystalline substance at room temperature (20°C).[3][4] It is recognized for its role as a key intermediate in the production of modified amino acids.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of N-Chloroacetyl-DL-alanine.

| Property | Value | Reference |

| Melting Point | 124.0 to 127.0 °C (125 °C referenced) | [3][4][5] |

| Molecular Formula | C₅H₈ClNO₃ | [3][6] |

| Molecular Weight | 165.57 g/mol | [3] |

| Purity | >98.0% (by Neutralization Titration) | [4] |

| CAS Registry Number | 1190-32-5 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, purification, and characterization of N-Chloroacetyl-DL-alanine. The following sections describe a generalized protocol for its synthesis via N-acylation and a standard method for melting point determination.

Synthesis of N-Chloroacetyl-DL-alanine

The synthesis of N-acyl-alanine derivatives typically involves the acylation of the amino group of DL-alanine. A common approach is a modified Schotten-Baumann reaction, which is effective for the N-acylation of amino acids.[7] The following is a generalized protocol that can be adapted for the synthesis of N-Chloroacetyl-DL-alanine.

Materials:

-

DL-Alanine

-

Chloroacetyl chloride

-

Sodium hydroxide (B78521) (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath)

Procedure:

-

Dissolution: DL-alanine (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide or suspended in a solvent like DCM.

-

Cooling: The mixture is cooled in an ice bath to 0-5°C to control the exothermic reaction.

-

Acylation: Chloroacetyl chloride (1.1 equivalents) is added dropwise to the cooled solution while stirring vigorously. The temperature and pH (if aqueous) are carefully maintained.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours (typically 12-18) until completion.[8] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the N-Chloroacetyl-DL-alanine product.

-

Purification: The crude product is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system to achieve high purity.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (digital or oil bath)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, purified N-Chloroacetyl-DL-alanine is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point (125°C). Then, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., 1-2°C) is indicative of high purity.

Workflow and Pathway Diagrams

To visualize the experimental and logical flow, the following diagrams are provided in DOT language.

Caption: Workflow for the synthesis and purification of N-Chloroacetyl-DL-alanine.

References

- 1. N-Chloroacetyl-DL-alanine [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labproinc.com [labproinc.com]

- 4. N-Chloroacetyl-DL-alanine 1190-32-5 | TCI AMERICA [tcichemicals.com]

- 5. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - N-(2-chloroacetyl)alanine (C5H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Stability and Storage of N-Chloroacetyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for N-Chloroacetyl-DL-alanine. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets, related N-acetylated amino acid studies, and general principles of pharmaceutical stability testing. All information should be confirmed with lot-specific certificates of analysis and in-house stability studies.

Summary of Stability and Storage

Proper storage and handling are critical to maintain the integrity and purity of N-Chloroacetyl-DL-alanine. The available data suggests that it is a relatively stable compound under standard laboratory conditions.

Recommended Storage Conditions

There is some variation in the recommended storage temperatures from commercial suppliers. To ensure maximal shelf-life, refrigerated conditions are advisable.

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature or refrigerated. For long-term storage, refrigeration is recommended. | [1][2] |

| Atmosphere | Store in a dry, well-ventilated place. | [3] |

| Container | Keep in a tightly sealed container. | [3] |

Chemical Stability and Incompatibilities

N-Chloroacetyl-DL-alanine is generally stable under normal conditions.[2] However, it is important to avoid certain materials and conditions that can promote degradation.

| Condition/Material | Recommendation | Potential Outcome | Source(s) |

| Strong Oxidizing Agents | Avoid contact. | Can lead to degradation of the molecule. | [2] |

| Incompatible Products | Avoid contact. | Unspecified reactions may occur. | [2] |

| Hazardous Decomposition | Avoid excessive heat or fire. | Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). | [2] |

| Hazardous Polymerization | Does not occur. | N/A | [2] |

Potential Degradation Pathways

Specific degradation pathways for N-Chloroacetyl-DL-alanine are not well-documented in the public domain. However, based on its structure and studies of related compounds, two primary degradation routes can be hypothesized: hydrolysis and elimination/fragmentation reactions.

A computational study on N-chloro-α-amino acids suggests two competitive degradation pathways under aqueous conditions: a concerted Grob fragmentation and a β-elimination.[4] While N-Chloroacetyl-DL-alanine is an N-chloroacetyl derivative and not an N-chloro derivative, these pathways may still have some relevance, particularly under specific conditions.

-

Hydrolysis: The chloroacetyl group and the amide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield DL-alanine, chloroacetic acid, and their respective salts.

-

Elimination/Fragmentation: Under certain conditions, particularly in solution, N-chloro-α-amino acid anions can undergo degradation.[4] One pathway is a concerted Grob fragmentation, which is predominant under neutral conditions and leads to amines and carbonyls.[4] Another is β-elimination, which is favored under basic conditions and can produce α-keto acid anions or nitriles.[4]

References

The Dawn of a New Signaling Family: A Technical Guide to the Discovery and History of N-Acylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, a class of lipid signaling molecules known as N-acylated amino acids (NAAAs) has emerged as a significant and expanding area of research with profound therapeutic potential. Chemically related to the well-studied endocannabinoids, NAAAs are endogenous signaling molecules characterized by an amino acid linked to a long-chain fatty acid via an amide bond.[1] Their discovery and ongoing characterization are broadening the known lipid signaling system, often referred to as the "endocannabinoidome," presenting new avenues for drug discovery and development. This technical guide provides an in-depth overview of the discovery, history, initial characterization, metabolic pathways, and key experimental protocols related to N-acyl amino acids.

A Historical Perspective: From Chemical Synthesis to Endogenous Signaling

The journey to understanding N-acylated amino acids has been one of both deliberate synthesis and serendipitous discovery, spanning over a century of chemical and biological research.

Early Synthetic Chemistry

The ability to chemically synthesize N-acyl amino acids predates their discovery as endogenous molecules by many decades. The foundational chemistry for their synthesis, the Schotten-Baumann reaction , was first described in 1883 by German chemists Carl Schotten and Eugen Baumann. This reaction, involving the acylation of an amine with an acyl chloride in the presence of a base, remains a cornerstone for the laboratory synthesis of N-acyl amino acids.

Initial Identification in Biological Systems

The first recognition of N-acylated amino acids in biological contexts came from the study of metabolic disorders in the mid-20th century. For instance, N-isovaleroylglycine was identified in the urine of patients with isovaleric acidemia, and N-acetylglutamate was found to be an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I. However, these were initially viewed as metabolic byproducts rather than a distinct class of signaling molecules.

The Endocannabinoid Revolution: A Catalyst for Discovery

A paradigm shift occurred in the early 1990s with the discovery of N-arachidonoylethanolamine (anandamide) as the endogenous ligand for the cannabinoid receptor CB1. This seminal discovery ignited a surge of interest in other structurally related lipid amides. Researchers began to question whether other fatty acid conjugates of neurotransmitters and amino acids existed and what their physiological roles might be. Initially, some NAAAs were synthesized for structure-activity relationship studies to better understand the binding requirements of the cannabinoid CB1 receptor.

The Rise of Lipidomics: Unveiling a Diverse Family

The true extent of the NAAA family remained largely unknown until the advent of advanced analytical techniques, particularly targeted lipidomics using mass spectrometry. This technological leap was pivotal in the discovery and quantification of a wide array of endogenous NAAAs. A significant breakthrough came with studies of mice lacking the gene for fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. These studies revealed elevated levels of other N-acyl amides, including N-acyl taurines .

Subsequent targeted lipidomics approaches led to the identification of a large family of naturally occurring NAAAs, including derivatives of proteogenic α-amino acids, taurine, and γ-aminobutyric acid (GABA).[1] For example, a 2010 study successfully identified 50 novel endogenous acyl amino acids in rat brain, with concentrations ranging from 0.2 to 69 pmol/g.[2][3] This confirmed that N-acylated amino acids are not mere curiosities but a diverse and widespread class of endogenous molecules with potential signaling functions.

Quantitative Analysis of Endogenous N-Acylated Amino Acids

The development of sensitive and specific analytical techniques, primarily high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has enabled the quantification of NAAAs in various biological matrices. The following tables summarize some of the reported endogenous concentrations of NAAAs in rodent tissues.

Table 1: Endogenous Concentrations of N-Acylated Amino Acids in Rat Brain

| N-Acyl Amino Acid | Concentration (pmol/g wet weight) |

| N-Arachidonoyl Alanine (B10760859) | 2.3 ± 0.4 |

| N-Arachidonoyl GABA | 0.8 ± 0.1 |

| N-Arachidonoyl Glycine (B1666218) | 3.6 ± 0.5 |

| N-Arachidonoyl Serine | 1.2 ± 0.2 |

| N-Docosahexaenoyl Alanine | 1.5 ± 0.2 |

| N-Docosahexaenoyl GABA | 0.5 ± 0.1 |

| N-Docosahexaenoyl Glycine | 2.1 ± 0.3 |

| N-Docosahexaenoyl Serine | 0.9 ± 0.1 |

| N-Oleoyl Alanine | 69.0 ± 10.0 |

| N-Oleoyl GABA | 21.0 ± 3.0 |

| N-Oleoyl Glycine | 33.0 ± 5.0 |

| N-Oleoyl Serine | 15.0 ± 2.0 |

| N-Palmitoyl Alanine | 58.0 ± 8.0 |

| N-Palmitoyl GABA | 18.0 ± 2.0 |

| N-Palmitoyl Glycine | 29.0 ± 4.0 |

| N-Palmitoyl Serine | 12.0 ± 2.0 |

| N-Stearoyl Alanine | 45.0 ± 6.0 |

| N-Stearoyl GABA | 14.0 ± 2.0 |

| N-Stearoyl Glycine | 23.0 ± 3.0 |

| N-Stearoyl Serine | 9.0 ± 1.0 |

Data synthesized from targeted lipidomics studies in rat brain.[2]

Table 2: Concentrations of Specific N-Acylated Amino Acids in Rodent Tissues

| N-Acyl Amino Acid | Tissue/Fluid | Species | Endogenous Concentration | Post-Administration Concentration (Dose) |

| N-Oleoyl Glycine | Brain | Mouse | 16 ± 7 pmol/g | 336 ± 59 pmol/g (60 mg/kg, i.p.) |

| N-Oleoyl Alanine | Brain | Mouse | 1.6 ± 1.4 pmol/g | 379 ± 100 pmol/g (60 mg/kg, i.p.) |

| N-Oleoyl Glycine | Plasma | Mouse | < LOQ | 14,000 ± 1,600 pmol/mL (60 mg/kg, i.p.) |

| N-Oleoyl Alanine | Plasma | Mouse | < LOQ | 8,400 ± 3,500 pmol/mL (60 mg/kg, i.p.) |

LOQ: Limit of Quantitation

Key Signaling Pathways of N-Acylated Amino Acids

NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors. The signaling pathways of two prominent NAAAs, N-arachidonoyl glycine and N-oleoyl alanine, are illustrated below.

N-Arachidonoyl Glycine (NAGly) Signaling

NAGly has been identified as a ligand for the orphan GPCRs GPR18 and GPR55.[4][5] However, its interaction with GPR18 is complex, with some studies suggesting it may not activate canonical G protein signaling pathways.[6][7] Its activation of GPR55 has been shown to induce calcium mobilization and activate the mitogen-activated protein kinase (MAPK) cascade.[5]

N-Oleoyl Alanine (OlAla) Signaling

N-oleoyl alanine is recognized as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[8]

Experimental Protocols: A Guide to NAAA Analysis

The identification and quantification of N-acylated amino acids in biological samples require sensitive and specific analytical techniques. The following outlines a general workflow for their analysis.

General Workflow for NAAA Extraction and Analysis

Detailed Protocol for NAAA Extraction and Quantification from Brain Tissue

This protocol is a synthesized representation of methodologies commonly used for the extraction and analysis of NAAAs from brain tissue.

1. Materials and Reagents:

-

Brain tissue

-

Internal standards (deuterated NAAA analogs)

-

Chloroform

-

0.9% NaCl solution

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Acetonitrile

-

Formic acid

-

HPLC-grade water

2. Tissue Homogenization and Lipid Extraction (Folch Method):

-

Weigh frozen brain tissue and place it in a glass homogenizer.

-

Add a 20-volume excess of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add internal standards.

-

Homogenize the tissue thoroughly on ice.

-

Transfer the homogenate to a glass tube and agitate for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) for NAAA Enrichment:

-

Reconstitute the dried lipid extract in the appropriate loading buffer for the SPE column.

-

Condition a C18 SPE column with methanol followed by water.

-

Load the reconstituted lipid extract onto the column.

-

Wash the column with a low-percentage organic solvent to remove highly polar impurities.

-

Elute the NAAA fraction with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

-

Dry the eluted fraction under nitrogen.

4. LC-MS/MS Analysis:

-

Reconstitute the dried, purified NAAA fraction in the LC mobile phase.

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed to improve ionization.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific NAAA.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the NAAA of interest and a specific fragment ion generated upon collision-induced dissociation. The transition from the precursor to the fragment ion is highly specific and allows for accurate quantification even in complex biological matrices.

-

5. Data Analysis:

-

Generate a standard curve using known concentrations of synthetic NAAA standards.

-

Quantify the endogenous NAAAs in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Conclusion and Future Directions

The discovery and initial characterization of N-acylated amino acids have unveiled a complex and diverse family of signaling lipids with significant therapeutic potential. Their pleiotropic actions on various receptors and enzymes highlight their importance in a wide range of physiological processes. As research in this field continues, a deeper understanding of their biosynthesis, degradation, and signaling pathways will undoubtedly emerge. The development of more sophisticated analytical techniques will further aid in the discovery of novel NAAAs and the elucidation of their roles in health and disease, paving the way for new therapeutic interventions targeting this exciting class of signaling molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 5. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

N-Chloroacetyl-DL-alanine: A Comprehensive Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-Chloroacetyl-DL-alanine is a synthetically derived amino acid derivative that holds significant promise in various research and development sectors, particularly in peptide synthesis and as a potential modulator of enzymatic activity. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and applications in drug discovery. The information is curated to support researchers in leveraging this compound for novel therapeutic and biotechnological advancements.

Introduction

N-Chloroacetyl-DL-alanine is a modified form of the non-essential amino acid DL-alanine. The addition of a chloroacetyl group to the amino group of DL-alanine introduces a reactive electrophilic site, making it a valuable intermediate in organic synthesis. This functionalization allows for its use as a building block in the synthesis of peptides and other complex organic molecules.[1] Furthermore, the presence of the chloroacetyl moiety suggests potential applications as an enzyme inhibitor, drawing parallels to other haloacetylated compounds known to exhibit biological activity. This guide aims to provide a comprehensive resource for researchers working with or considering the use of N-Chloroacetyl-DL-alanine.

Physicochemical Properties

A summary of the key physicochemical properties of N-Chloroacetyl-DL-alanine is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈ClNO₃ | [2] |

| Molecular Weight | 165.57 g/mol | [1][2] |

| CAS Number | 1190-32-5 | [1][2] |

| Appearance | White solid | |

| Melting Point | 125 °C | |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [2] |

| LogP | -0.1855 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis of N-Chloroacetyl-DL-alanine

The synthesis of N-Chloroacetyl-DL-alanine is typically achieved through the N-acylation of DL-alanine with chloroacetyl chloride. The following protocol is a generalized method based on established procedures for the N-chloroacetylation of amino acids.[3][4][5]

Experimental Protocol: N-acylation of DL-alanine

Materials:

-

DL-alanine

-

Chloroacetyl chloride

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Propylene (B89431) oxide (or another suitable HCl scavenger)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Cold distilled water

-

Ethyl acetate (B1210297) (for extraction, if necessary)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-alanine (1.0 equivalent) in 0.1 M phosphate buffer (pH 7.4).

-

Cooling: Place the flask in an ice bath and stir the solution using a magnetic stirrer until the temperature equilibrates to 0-5 °C.

-

Addition of Acylating Agent: While vigorously stirring, slowly add chloroacetyl chloride (1.1 to 1.2 equivalents) dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition.

-

HCl Scavenging: Concurrently with the chloroacetyl chloride addition, add an HCl scavenger such as propylene oxide to neutralize the hydrochloric acid byproduct.[6]

-

Reaction: Continue to stir the reaction mixture in the ice bath for 20-30 minutes, after which the ice bath can be removed, and the reaction can proceed at room temperature for an additional 2-3 hours.

-

Product Isolation:

-

If the product precipitates out of the solution, it can be collected by filtration.

-

Wash the collected solid with a small amount of cold distilled water to remove any inorganic impurities.

-

If the product remains in solution, it can be extracted with an organic solvent such as ethyl acetate.

-

-

Drying: Dry the purified product under vacuum to yield N-Chloroacetyl-DL-alanine as a white solid.

Synthesis Workflow

Potential Biological Activity and Mechanism of Action

While specific quantitative data on the biological activity of N-Chloroacetyl-DL-alanine is not extensively documented in publicly available literature, its structural similarity to other chloro-derivatives of alanine (B10760859) suggests a potential role as an enzyme inhibitor. The chloroacetyl group can act as an electrophile, capable of forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

Inhibition of Alanine Racemase

A plausible target for N-Chloroacetyl-DL-alanine is alanine racemase (Alr), a bacterial enzyme essential for the synthesis of D-alanine, a key component of the peptidoglycan cell wall.[7][8] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. Related compounds, such as β-chloro-L-alanine, are known to be effective inhibitors of alanine racemase.[7][9] The proposed mechanism involves the N-chloroacetylated alanine analog binding to the active site of the enzyme, followed by alkylation of a key residue by the chloroacetyl group.

Inhibition of Alanine Aminotransferase

Another potential target is alanine aminotransferase (ALT), an enzyme involved in amino acid metabolism.[10] Inhibitors of ALT have been investigated for their therapeutic potential in various diseases.[11][12][13] Similar to the proposed mechanism for alanine racemase, N-Chloroacetyl-DL-alanine could potentially bind to the active site of ALT and covalently modify a critical residue, leading to its inactivation.

Applications in Drug Development

The properties of N-Chloroacetyl-DL-alanine make it a compound of interest in drug development for several reasons:

-

Antibacterial Drug Discovery: As a potential inhibitor of alanine racemase, it could serve as a lead compound for the development of novel antibacterial agents.[7]

-

Peptide-Based Therapeutics: Its use as a building block in peptide synthesis allows for the creation of modified peptides with potentially enhanced stability, permeability, or biological activity.

-

Enzyme-Targeted Drug Design: The reactive chloroacetyl group can be utilized in the design of targeted covalent inhibitors for a range of enzymes implicated in disease.

Conclusion

N-Chloroacetyl-DL-alanine is a versatile chemical entity with established utility in synthetic chemistry and significant potential in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactive nature of its chloroacetyl group provide a foundation for its application as both a synthetic intermediate and a potential therapeutic agent. Further research is warranted to fully elucidate its biological activities and to explore its full potential in the development of novel pharmaceuticals.

References

- 1. N-Chloroacetyl-DL-alanine [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alanine racemase - Wikipedia [en.wikipedia.org]

- 9. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Resolution of N-Chloroacetyl-DL-alanine using Acylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amino acids is a cornerstone of pharmaceutical development and biotechnology. L-alanine, for instance, is a vital component in various therapeutic agents and nutritional supplements. Enzymatic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for separating racemic mixtures. This document provides detailed application notes and protocols for the kinetic resolution of N-Chloroacetyl-DL-alanine to produce L-alanine using acylase.

Acylase I (aminoacylase, E.C. 3.5.1.14) is a metalloenzyme that demonstrates high stereoselectivity in the hydrolysis of N-acylated amino acids. The enzyme specifically catalyzes the deacylation of the L-enantiomer, leaving the N-acylated D-enantiomer intact. This difference in reactivity allows for the separation of the resulting free L-amino acid from the unreacted N-Chloroacetyl-D-alanine. The D-enantiomer can subsequently be racemized and recycled, potentially enabling a theoretical yield of 100% for the desired L-alanine.

Principle of the Reaction

The enzymatic resolution of N-Chloroacetyl-DL-alanine using acylase proceeds as follows:

-

N-Chloroacetyl-L-alanine is hydrolyzed by acylase to yield L-alanine and chloroacetic acid .

-

N-Chloroacetyl-D-alanine remains unreacted.

This stereospecific transformation creates a mixture of L-alanine and N-Chloroacetyl-D-alanine, which can be separated based on their differing physicochemical properties.

Quantitative Data Summary

While specific kinetic data for N-Chloroacetyl-DL-alanine is not extensively published, the following tables summarize typical reaction conditions and expected outcomes based on studies of the closely related substrate, N-acetyl-DL-alanine, and other N-acylated amino acids. These values provide a strong starting point for optimization.

Table 1: Recommended Starting Conditions for Enzymatic Resolution

| Parameter | Recommended Value | Notes |

| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may lead to substrate inhibition. |

| Enzyme Concentration | 1,000 - 5,000 units/g substrate | To be optimized based on enzyme activity and desired reaction time. |

| pH | 7.0 - 8.0 | Acylase activity is generally optimal in the neutral to slightly alkaline range.[1] |

| Temperature | 37 - 50 °C | Higher temperatures can increase reaction rate but may decrease enzyme stability.[2] |

| Metal Ion Cofactor | 0.5 mM Co²⁺ | Cobalt ions have been shown to be activators for some acylases. |

| Reaction Time | 12 - 48 hours | Monitor reaction progress to determine the optimal time for ~50% conversion. |

Table 2: Typical Performance Metrics for Acylase-Catalyzed Resolution of N-acetyl-DL-alanine Analogs

| Metric | Typical Value | Reference |

| Conversion of L-enantiomer | > 95% | [2] |

| Enantiomeric Excess (e.e.) of L-alanine | > 99% | [3] |

| Yield of L-alanine | ~45% (from racemate) | [2] |

Experimental Protocols

Materials and Reagents

-

N-Chloroacetyl-DL-alanine

-

Acylase from Aspergillus sp. or porcine kidney (lyophilized powder)

-

Sodium hydroxide (B78521) (NaOH), 1 M solution

-

Hydrochloric acid (HCl), 1 M solution

-

Cobalt(II) chloride (CoCl₂), 10 mM stock solution

-

Phosphate buffer (0.1 M, pH 7.5)

-

Toluene (B28343) (as a preservative, optional)

-

Dowex 50W-X8 resin (or other suitable cation exchange resin)

-

Ammonia (B1221849) solution (for elution)

-

Ninhydrin (B49086) reagent (for analysis)

-

Chiral HPLC column or other suitable equipment for enantiomeric excess determination

Protocol for Enzymatic Resolution

-

Substrate Preparation: Dissolve N-Chloroacetyl-DL-alanine in deionized water to the desired concentration (e.g., 0.2 M).

-

pH Adjustment: Adjust the pH of the substrate solution to 7.5 using 1 M NaOH.

-

Reaction Setup:

-

Transfer the pH-adjusted substrate solution to a temperature-controlled reaction vessel.

-

Add CoCl₂ stock solution to a final concentration of 0.5 mM.

-

Bring the solution to the desired reaction temperature (e.g., 38 °C).[1]

-

Add the acylase enzyme to the reaction mixture.

-

If the reaction is to be run for an extended period, a small amount of toluene can be added to prevent microbial growth.[1]

-

-

Enzymatic Reaction:

-

Maintain the reaction at the set temperature with gentle stirring.

-

Monitor the pH of the reaction. The liberation of chloroacetic acid will cause a decrease in pH. Maintain the pH at 7.5 by the controlled addition of 1 M NaOH using a pH-stat or manual titration.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing for the formation of L-alanine using a suitable method (e.g., ninhydrin assay, HPLC). The reaction is typically stopped at or near 50% conversion of the racemic substrate.

-

-

Enzyme Deactivation: Once the desired conversion is reached, deactivate the enzyme by heating the reaction mixture to 80-90 °C for 15 minutes or by adding an equal volume of ethanol.

-

Product Mixture: The resulting solution contains L-alanine, unreacted N-Chloroacetyl-D-alanine, chloroacetic acid, and salts.

Protocol for Separation of L-alanine and N-Chloroacetyl-D-alanine

-

Acidification: Adjust the pH of the reaction mixture to approximately 5.0 with 1 M HCl. This protonates the carboxyl groups.

-

Ion-Exchange Chromatography:

-

Load the acidified solution onto a pre-equilibrated cation exchange column (e.g., Dowex 50W-X8).

-

L-alanine, being a zwitterion at this pH with a net positive charge on the amino group, will bind to the resin.

-

N-Chloroacetyl-D-alanine, being anionic, will not bind and will pass through the column.

-

-

Washing: Wash the column with deionized water to remove any remaining N-Chloroacetyl-D-alanine and other unbound components.

-

Elution of L-alanine: Elute the bound L-alanine from the column using an appropriate eluent, such as a 2 M ammonia solution.

-

Isolation: Collect the fractions containing L-alanine (can be identified using the ninhydrin test). Combine the positive fractions and remove the solvent by rotary evaporation to obtain solid L-alanine.

Protocol for Determination of Enantiomeric Excess

The enantiomeric purity of the produced L-alanine should be determined using a validated analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.

-

Derivatization (if required): The amino acid may need to be derivatized to be resolved on the chiral column. Common derivatizing agents include o-phthaldialdehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC).

-

Chiral HPLC Analysis:

-

Column: Use a suitable chiral stationary phase column (e.g., a cyclodextrin-based or ligand-exchange column).

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV or fluorescence detection, depending on the derivatizing agent used.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the L- and D-alanine enantiomers using the formula: e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

-

Visualizations

Experimental Workflow

Caption: Workflow for the enzymatic resolution of N-Chloroacetyl-DL-alanine.

Signaling Pathway of Enzymatic Resolution

Caption: Stereospecific action of acylase on N-Chloroacetyl-DL-alanine.

References

Application Notes and Protocols for Chiral Resolution of DL-Amino Acids with N-Chloroacetyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral resolution of racemic (DL) amino acids into their constituent L- and D-enantiomers. The method involves the N-chloroacetylation of the DL-amino acid mixture, followed by stereoselective enzymatic hydrolysis of the N-chloroacetyl-L-amino acid using aminoacylase (B1246476). This process yields the natural L-amino acid and the unreacted N-chloroacetyl-D-amino acid, which can then be separated and the D-amino acid subsequently liberated. This technique is a cornerstone in synthetic chemistry, particularly for the production of enantiomerically pure amino acids required in pharmaceutical and biotechnological applications.

Introduction

Chirality plays a pivotal role in the biological activity of many molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Amino acids, the fundamental building blocks of proteins, are chiral (with the exception of glycine) and are often required in their enantiomerically pure L- or D-forms for the synthesis of peptides, peptidomimetics, and other therapeutic agents.

The enzymatic resolution of N-acylated DL-amino acids is a widely employed and efficient method for obtaining optically active amino acids.[1] This method leverages the high stereoselectivity of enzymes like aminoacylase, which specifically catalyze the hydrolysis of the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer intact.[2] The use of the N-chloroacetyl group as the acyl moiety offers a reactive and effective protecting group for this process.

This application note details the complete workflow, from the initial N-chloroacetylation of the racemic amino acid to the final isolation of the separated L- and D-enantiomers.

Principle of the Method

The protocol is based on a three-step process:

-

N-chloroacetylation: The amino groups of the DL-amino acid mixture are acylated using chloroacetyl chloride to form N-chloroacetyl-DL-amino acids.

-

Enzymatic Resolution: The resulting N-chloroacetyl-DL-amino acid mixture is treated with aminoacylase. The enzyme selectively hydrolyzes the amide bond of the N-chloroacetyl-L-amino acid, yielding the free L-amino acid and leaving the N-chloroacetyl-D-amino acid unchanged.

-

Separation and Hydrolysis: The free L-amino acid is separated from the unreacted N-chloroacetyl-D-amino acid based on differences in their physicochemical properties (e.g., solubility). The isolated N-chloroacetyl-D-amino acid is then hydrolyzed under acidic conditions to yield the free D-amino acid.

Data Presentation

The following table summarizes typical yields for the N-chloroacetylation of various amino acids and the subsequent enzymatic resolution. The yields are indicative and can vary based on the specific amino acid and reaction conditions.

| Amino Acid | N-Chloroacetylation Yield (%) | L-Amino Acid Yield (%) (from resolution) | Reference |

| DL-Alanine | ~71 | ~87 | [2] |

| DL-Leucine | ~76 | ~80 | [2][3] |

| DL-Tryptophan | Not specified | ~87 | [2] |

| DL-Valine | ~76 | Not specified | [3] |

| DL-Phenylalanine | Not specified | Not specified | [4] |

| DL-Tyrosine | Not specified | ~84.1 | [4] |

Experimental Protocols

Protocol 1: Synthesis of N-Chloroacetyl-DL-Amino Acids

This protocol describes a general method for the N-chloroacetylation of DL-amino acids using chloroacetyl chloride in an aqueous medium.[3][5][6]

Materials:

-

DL-Amino Acid (e.g., DL-Alanine, DL-Leucine, DL-Valine)

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve 1 equivalent of the DL-amino acid in deionized water.

-

Basification: Cool the solution in an ice bath and add 2-4 equivalents of a base such as potassium carbonate or sodium hydroxide to maintain a basic pH (pH 8-10). Stir until the base is completely dissolved.

-

Addition of Chloroacetyl Chloride: While vigorously stirring the cooled solution, add 1.1-1.5 equivalents of chloroacetyl chloride dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-